molecular formula C16H22N2O3 B2670878 N-cyclopentyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034362-12-2

N-cyclopentyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2670878
CAS RN: 2034362-12-2
M. Wt: 290.363
InChI Key: KTRNSKAFILBJJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-cyclopentyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in compounds similar to “this compound” can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by corresponding reductants .

Scientific Research Applications

Enzymatic Activity and Inhibition

Research on nicotinamidase/pyrazinamidase from Mycobacterium tuberculosis reveals its role in the NAD+ salvage pathway, hydrolyzing nicotinamide and the prodrug pyrazinamide. Studies identified inhibitors like 3-pyridine carboxaldehyde and pyrazinecarbonitrile affecting this enzymatic activity, which is crucial for understanding drug interactions and resistance mechanisms in tuberculosis treatment (Seiner, Hegde, & Blanchard, 2010).

Antimicrobial Resistance

A novel method for detecting pyrazinamidase activity enables rapid identification of pyrazinamide-resistant Mycobacterium tuberculosis. This PCR-based system provides a quicker way to discern resistant from susceptible strains, highlighting the importance of understanding nicotinamide analogs' metabolic pathways in developing diagnostic tools (Suzuki et al., 2002).

Metabolic Pathways

The metabolism of nicotinamide and related compounds in various organisms, including their conversion to metabolites such as N'-methylnicotinamide and its oxidative products, illustrates the compounds' roles in biological systems. This understanding aids in exploring nutritional and therapeutic applications of nicotinamide and its derivatives (Ellinger, Fraenkel, & Abdel Kader, 1947).

Therapeutic Applications

Studies on nicotinamide N-methyltransferase inhibitors, like MS2734, offer insights into the regulation of substrate, cofactor, and product levels by NNMT, implicating its role in physiology and pathophysiology. Such research underlines the potential of NNMT inhibitors in treating diseases where NNMT is overexpressed, paving the way for novel therapeutic strategies (Babault et al., 2018).

properties

IUPAC Name

N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-13-3-1-2-4-13)12-5-6-15(17-11-12)21-14-7-9-20-10-8-14/h5-6,11,13-14H,1-4,7-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRNSKAFILBJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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